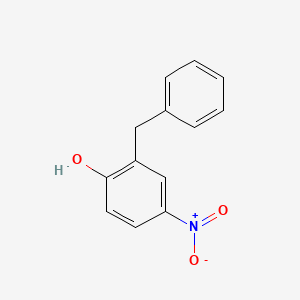

2-Benzyl-4-nitrophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Benzyl-4-nitrophenol is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 .

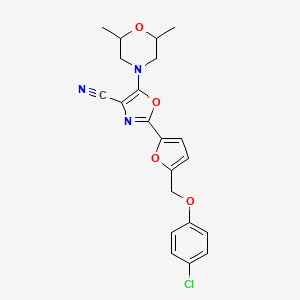

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11NO3/c15-13-7-6-12(14(16)17)9-11(13)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis

The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using reducing agents (such as NaBH4) is one of the simplest and cost-effective methods . This process requires E0 (4-NP/4-AP) = −0.76 V, which is thermodynamically appropriate, but there is a high kinetic barrier among the 4-NP and BH4− ions .Physical And Chemical Properties Analysis

This compound has a melting point of 121-122 degrees Celsius . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This is in accord with the high dipole moments of nitro compounds, which fall between 3.5 D and 4.0 D, depending upon the nature of R .Wissenschaftliche Forschungsanwendungen

Nitrophenols in Industrial and Environmental Contexts

Nitrophenols, including compounds like 2-Benzyl-4-nitrophenol, are vital in various industrial applications. They are used in manufacturing explosives, pharmaceuticals, pesticides, pigments, and dyes. Their toxicity and degradability, especially in anaerobic systems, are significant for environmental studies. For instance, Uberoi and Bhattacharya (1997) investigated the toxic effects and degradability of nitrophenols in anaerobic systems, noting their wide industrial use and listing by the U.S. EPA as priority pollutants (Uberoi & Bhattacharya, 1997). Additionally, Bolzacchini et al. (2001) studied the gas-phase reaction of phenol with NO3, finding 2-nitrophenol as a significant product, highlighting its relevance in atmospheric chemistry (Bolzacchini et al., 2001).

Photocatalytic and Electrochemical Applications

This compound and related compounds have been studied for their photocatalytic and electrochemical properties. Vione et al. (2004) explored the nitration and hydroxylation of benzene, involving nitrophenols like 2-nitrophenol and 4-nitrophenol, in aqueous solutions, which is crucial for understanding chemical transformations in natural waters (Vione et al., 2004). Additionally, Din et al. (2020) reviewed the use of nanocatalytic systems for the reduction of nitrophenols, which is significant for removing hazardous dyes from water (Din et al., 2020).

Environmental Impact and Treatment

The environmental impact of nitrophenols, including this compound, is another area of active research. Studies like those by Harrison, Heal, and Cape (2005) have evaluated the formation pathways of nitrophenols in the atmosphere, emphasizing their role as toxic chemicals and their effects on the environment (Harrison et al., 2005). The research by Gupta et al. (2014) on novel nanocatalysts for reducing nitrophenol compounds in water highlights the efforts to develop effective treatment methods for these pollutants (Gupta et al., 2014).

Medical and Biological Relevance

In the medical and biological fields, the study of nitrophenols can provide insights into various biochemical processes. Reinke and Moyer (1985) investigated the hydroxylation of p-nitrophenol in rat livers, which is essential for understanding liver metabolism and the influence of substances like alcohol on drug metabolism (Reinke & Moyer, 1985).

Sensor Applications

This compound and similar compounds are also utilized in sensor technologies. Elsafy, Al-Easa, and Hijji (2018) synthesized compounds for detecting cyanide in aqueous media, demonstrating the potential use of nitrophenols in environmental monitoring and safety applications (Elsafy et al., 2018).

Zukünftige Richtungen

The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using reducing agents (such as NaBH4) is one of the simplest and cost-effective methods . This process requires E0 (4-NP/4-AP) = −0.76 V, which is thermodynamically appropriate, but there is a high kinetic barrier among the 4-NP and BH4− ions . Therefore, it is particularly important to select a suitable catalyst for the catalytic reduction of 4-NP to 4-AP . This study opens up a new avenue to develop robust catalysts for heterogeneous catalytic reactions .

Wirkmechanismus

Target of Action

It is known that nitrophenols, such as 2,4-dinitrophenol, interact with oxidative processes, uncoupling oxidative phosphorylation

Mode of Action

Nitrophenols are known to undergo various chemical reactions, including nucleophilic aromatic substitution . In such reactions, a nucleophile attacks an aromatic ring, replacing one of the substituents . This could potentially be a part of the interaction between 2-Benzyl-4-nitrophenol and its targets.

Biochemical Pathways

It’s known that 2-chloro-4-nitrophenol, a similar compound, is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via a two-component FAD-dependent monooxygenase

Pharmacokinetics

It’s known that similar compounds like 2,4-dinitrophenol exhibit significant non-linear pharmacokinetics, attributed to non-linear plasma protein binding and non-linear partitioning into liver and kidney

Result of Action

It’s known that nitrophenols can disrupt normal physiological processes, leading to severe health issues

Eigenschaften

IUPAC Name |

2-benzyl-4-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13-7-6-12(14(16)17)9-11(13)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZJACDNYUKILW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=CC(=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-bromo-2-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2859771.png)

![N-cyclohexyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2859772.png)

![5-fluoro-2-methyl-3-[2-(1H-tetrazol-1-yl)ethyl]-1H-indole](/img/structure/B2859773.png)

![8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859775.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione](/img/no-structure.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2859786.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2859787.png)

![(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2859789.png)